2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid
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Overview
Description
2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is a chemical compound with the molecular formula C20H12N2O8 It is known for its unique structure, which includes two cyanobenzoyl groups attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-cyanobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent like dichloromethane or tetrahydrofuran (THF) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 4-cyanobenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Br2, Cl2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Hydrolysis: Butanedioic acid and 4-cyanobenzoic acid.
Reduction: 2,3-Bis[(4-aminobenzoyl)oxy]butanedioic acid.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid involves its interaction with various molecular targets. The compound’s ester and nitrile groups can participate in chemical reactions that modify biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid
- 2,3-Bis[(4-nitrobenzoyl)oxy]butanedioic acid
- 2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid
Uniqueness
2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is unique due to the presence of cyanobenzoyl groups, which impart distinct chemical properties such as increased reactivity and potential for forming hydrogen bonds. These properties differentiate it from similar compounds with different substituents on the benzoyl groups .
Properties
CAS No. |
194225-25-7 |
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Molecular Formula |
C20H12N2O8 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2,3-bis[(4-cyanobenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H12N2O8/c21-9-11-1-5-13(6-2-11)19(27)29-15(17(23)24)16(18(25)26)30-20(28)14-7-3-12(10-22)4-8-14/h1-8,15-16H,(H,23,24)(H,25,26) |
InChI Key |
JPVQHICFDRDQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
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